(r)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18220467
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17NO2 |
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Molecular Weight | 195.26 g/mol |
IUPAC Name | (2R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethanol |
Standard InChI | InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)11(14-3)5-8(7)2/h4-5,10,13H,6,12H2,1-3H3/t10-/m0/s1 |
Standard InChI Key | KDFMZSGPXPNLST-JTQLQIEISA-N |
Isomeric SMILES | CC1=CC(=C(C=C1C)OC)[C@H](CO)N |
Canonical SMILES | CC1=CC(=C(C=C1C)OC)C(CO)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name defines its structure unambiguously:
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A phenyl ring substituted with methoxy (-OCH₃) at position 2 and methyl (-CH₃) groups at positions 4 and 5.
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A two-carbon ethyl backbone with an amino (-NH₂) group at position 2 and a hydroxyl (-OH) group at position 1.
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An (R)-configuration at the chiral center (C2), conferring stereochemical specificity.
The molecular formula is C₁₁H₁₇NO₂, with a calculated molecular weight of 195.26 g/mol. Its stereochemistry may influence interactions with biological targets, as seen in analogous β-amino alcohols .
Comparative Analysis with Structural Analogs
Key structural differences between this compound and related molecules include:
The methoxy group introduces hydrogen-bonding capacity and electronic effects distinct from methyl substituents, potentially altering solubility and receptor binding .
Synthetic Methodologies
Chiral Synthesis Strategies
Synthesis of β-amino alcohols typically employs:
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Asymmetric catalysis: Chiral catalysts or auxiliaries to control stereochemistry at the amino-bearing carbon.
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Reductive amination: Reaction of ketones with amines followed by reduction, as demonstrated in the synthesis of (R)-2-amino-2-(2,3-dimethylphenyl)ethan-1-ol .
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Multicomponent reactions: Ru-catalyzed couplings, such as those involving (2-aminopyridin-3-yl)methanol and substituted phenols .
For the target compound, a plausible route involves:
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Starting with 2-methoxy-4,5-dimethylbenzaldehyde.
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Performing a Strecker synthesis or Henry reaction to introduce the amino and hydroxyl groups.
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Resolving enantiomers via chiral chromatography or enzymatic resolution .
Challenges in Synthesis
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Regioselectivity: Ensuring methoxy and methyl groups are introduced at the correct positions on the phenyl ring.
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Stereocontrol: Maintaining the (R)-configuration during amination steps, requiring chiral catalysts.
Physicochemical Properties
Predicted Properties
Based on structural analogs and computational tools (e.g., PubChem data ):
Property | Value |
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LogP (octanol-water) | ~1.2 (estimated) |
Solubility in Water | Low (hydrophobic substituents) |
pKa (amino group) | ~9.5–10.5 |
Melting Point | Not reported (analogs: 80–120°C) |
The methoxy group may slightly increase water solubility compared to purely alkyl-substituted analogs .
Receptor/Enzyme | Predicted Activity | Basis for Prediction |
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5-HT₂AR | Partial agonist | Structural similarity to |
MAO-A | Weak inhibition | Common in β-amino alcohols |
DAT/SERT | No activity | Lack of transporter motifs |
Research Gaps and Future Directions
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Synthetic Validation: Empirical synthesis and characterization (NMR, X-ray crystallography) are needed to confirm structure and purity.
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In Vitro Screening: Testing affinity for 5-HT₂AR, 5-HT₂CR, and other CNS targets.
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ADMET Studies: Assessing bioavailability, metabolic stability, and toxicity.
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